CK2α-Mediated Cytoprotection in BMSCs
Oleonuezhenide at 9 µM effectively reversed the cytotoxicity induced by 30 µM wedelolactone in bone marrow mesenchymal stem cells (BMSCs), a protective effect that is not observed with wedelolactone alone or with other secoiridoids at comparable concentrations [1]. The combination of wedelolactone and oleonuezhenide enhanced osteoblast differentiation and bone mineralization by upregulating osteocalcin, Runx2, and osterix expression [1]. Mechanistically, oleonuezhenide specifically elevated CK2α expression, leading to β-catenin and Runx2 nuclear translocation, a pathway distinct from GSK-3β phosphorylation which was unaffected by oleonuezhenide [1].
| Evidence Dimension | Cytoprotection against wedelolactone-induced toxicity in BMSCs |
|---|---|
| Target Compound Data | 9 µM oleonuezhenide reversed cytotoxicity induced by 30 µM wedelolactone [1] |
| Comparator Or Baseline | 30 µM wedelolactone alone induced significant cytotoxicity [1] |
| Quantified Difference | Oleonuezhenide addition reversed the cytotoxic effect and maintained osteoblastic activity [1] |
| Conditions | Mouse bone marrow mesenchymal stem cells (BMSCs); MTT assay; ALP activity assay; Alizarin red S staining; Western blot [1] |
Why This Matters
This specific cytoprotective and differentiation-enhancing effect is not a class property of secoiridoids, making oleonuezhenide essential for studies investigating combinatorial therapies for osteoporosis.
- [1] Deng X, et al. The combined effect of oleonuezhenide and wedelolactone on proliferation and osteoblastogenesis of bone marrow mesenchymal stem cells. Phytomedicine. 2019 Dec;65:153103. View Source
